molecular formula C17H16N2O B14546083 N,1-dimethyl-N-phenylindole-2-carboxamide CAS No. 62048-33-3

N,1-dimethyl-N-phenylindole-2-carboxamide

Cat. No.: B14546083
CAS No.: 62048-33-3
M. Wt: 264.32 g/mol
InChI Key: BWRCVGRVYKKDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-Dimethyl-N-phenyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-N-phenyl-1H-indole-2-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and aniline . The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-N-phenyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1H-indole-2-carboxamide: Similar structure but lacks the phenyl group.

    N,N-Dimethyl-1H-indole-2-carboxamide: Similar structure but lacks the phenyl group.

    5-Chloro-N-phenyl-1H-indole-2-carboxamide: Contains a chlorine substituent at the 5-position.

Uniqueness

N,1-Dimethyl-N-phenyl-1H-indole-2-carboxamide is unique due to the presence of both the N,N-dimethyl and phenyl groups, which contribute to its distinct chemical and biological properties . These structural features enhance its stability and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

62048-33-3

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N,1-dimethyl-N-phenylindole-2-carboxamide

InChI

InChI=1S/C17H16N2O/c1-18(14-9-4-3-5-10-14)17(20)16-12-13-8-6-7-11-15(13)19(16)2/h3-12H,1-2H3

InChI Key

BWRCVGRVYKKDEW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.